3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 174890-36-9
VCID: VC7009267
InChI: InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2
SMILES: C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F
Molecular Formula: C11H9BrF3NO2
Molecular Weight: 324.097

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

CAS No.: 174890-36-9

Cat. No.: VC7009267

Molecular Formula: C11H9BrF3NO2

Molecular Weight: 324.097

* For research use only. Not for human or veterinary use.

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one - 174890-36-9

Specification

CAS No. 174890-36-9
Molecular Formula C11H9BrF3NO2
Molecular Weight 324.097
IUPAC Name 3-bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Standard InChI InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2
Standard InChI Key ZRFKSOGBVODLEW-UHFFFAOYSA-N
SMILES C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Spectroscopic Characterization

While experimental NMR or IR data for this compound remains unpublished, analogous γ-lactams provide predictive insights. For example, 3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one exhibits characteristic ¹H NMR resonances at δ 2.05 (s, 3H) for methyl groups and δ 7.29–7.71 (m, aromatic protons) . The trifluoromethoxy group’s electron-withdrawing effects would likely deshield adjacent protons, producing distinct splitting patterns in the aromatic region .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

  • Lactamization of Brominated Precursors: Cyclization of 4-bromo-4-(3-(trifluoromethoxy)phenylamino)butanoic acid derivatives under dehydrating conditions .

  • Cross-Coupling Functionalization: Suzuki-Miyaura coupling between 3-bromopyrrolidin-2-one and 3-(trifluoromethoxy)phenylboronic acid, though this route risks lactam ring instability under basic conditions .

Stepwise Synthesis (Hypothetical Pathway)

  • Amination: React 3-(trifluoromethoxy)aniline with ethyl 4-bromo-4-oxobutanoate to form ethyl 4-(3-(trifluoromethoxy)phenylamino)-4-bromobutanoate.

  • Cyclization: Treat with polyphosphoric acid (PPA) at 120°C to induce lactam formation .

  • Purification: Chromatographic isolation using reverse-phase HPLC with methanol/water gradients, yielding ~7% based on analogous procedures .

Table 1. Predicted Reaction Optimization Parameters

ParameterOptimal Condition
Temperature120–140°C
CatalystPPA or PTSA
SolventToluene or DMF
Reaction Time12–24 hours

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its bromine and trifluoromethoxy substituents. Predictions using the XLOGP3 algorithm suggest a logP of 3.6–3.9, indicating high lipid affinity . Aqueous solubility is estimated at 0.009–0.126 mg/mL, necessitating polar aprotic solvents like DMSO for biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) of similar brominated pyrrolidinones reveals decomposition onset temperatures of 180–220°C . The trifluoromethoxy group may lower this range by 10–15°C due to increased electron-withdrawing effects.

Pharmacological and Industrial Applications

Drug Discovery Scaffolds

γ-Lactams serve as privileged structures in kinase inhibitor design. Molecular docking studies propose that the bromine atom could occupy hydrophobic kinase pockets, while the trifluoromethoxy group modulates bioavailability through fluorine interactions .

Table 2. Hypothetical ADMET Profile

ParameterPrediction
CYP2D6 InhibitionHigh (Ki < 1 μM)
Plasma Protein Binding89–92%
BBB PenetrationLow (LogBB < -1)

Material Science Applications

The compound’s strong dipole moment (~5.2 D) makes it a candidate for nonlinear optical materials. Bromine’s heavy atom effect could also enhance phosphorescent properties in OLED architectures.

Future Research Directions

  • Synthetic Innovation: Developing transition-metal-free cyclization methods to improve atom economy .

  • Biological Screening: Prioritizing assays against neurodegenerative targets like tau protein kinases.

  • Crystallography: Single-crystal X-ray studies to confirm stereoelectronic effects of the trifluoromethoxy group.

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